

Measuring Intracellular Sodium Transients in Cardiomyocytes using SBFI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals Introduction

Intracellular sodium ([Na+]i) is a critical regulator of cardiomyocyte function, playing a central role in electrical excitability and excitation-contraction coupling.[1][2] Dysregulation of [Na+]i homeostasis is implicated in various cardiac pathologies, including heart failure and arrhythmias.[3][4] Sodium-Binding Benzofuran Isophthalate (SBFI) is a ratiometric fluorescent indicator widely used for the quantitative measurement of [Na+]i in living cells. Its ability to be excited at two different wavelengths allows for the accurate determination of intracellular sodium concentrations, independent of dye concentration, cell thickness, or photobleaching.[5] This document provides detailed protocols for the use of SBFI to measure sodium transients in isolated adult cardiomyocytes.

Properties of SBFI Fluorescent Indicator

SBFI is a UV-excitable, ratiometric dye that selectively binds to Na⁺ ions. The acetoxymethyl (AM) ester form, SBFI-AM, is membrane-permeant and readily loads into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of the dye in the cytoplasm.[6] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, allowing for the ratiometric measurement of [Na⁺]_i.[5]

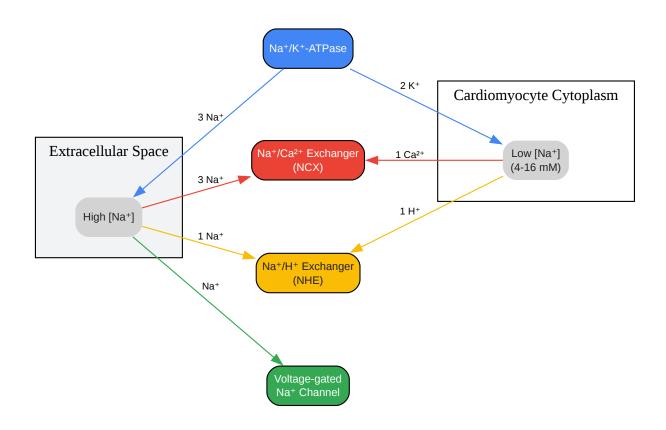


Property	Value	Reference
Excitation Wavelengths	340 nm (Na+-bound) and 380 nm (Na+-free)	[5]
Emission Wavelength	~500 nm	[5]
In Situ K∍ for Na+	~20 mM (in the presence of physiological K+)	[7]
Selectivity	~18-fold higher for Na+ over K+	[5][8]
Formulation	Acetoxymethyl (AM) ester for cell loading	[9]

Signaling Pathways and Experimental Workflow Cardiomyocyte Sodium Homeostasis

Intracellular sodium concentration in cardiomyocytes is tightly regulated by a balance between Na⁺ influx and efflux mechanisms. Key proteins involved include the Na⁺/K⁺-ATPase pump, the Na⁺/Ca²⁺ exchanger (NCX), voltage-gated Na⁺ channels (Nav1.5), and the Na⁺/H⁺ exchanger (NHE).[1][2][3]





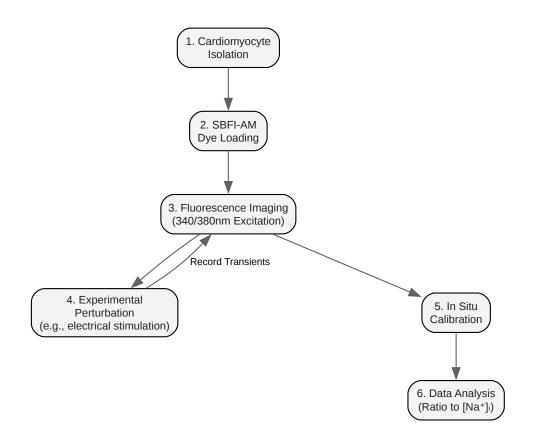
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Caption: Key transporters regulating cardiomyocyte [Na+]i.

Experimental Workflow

The overall process for measuring sodium transients in cardiomyocytes using SBFI involves several key stages, from cell isolation to data analysis.





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Caption: Experimental workflow for [Na+]i measurement with SBFI.

Detailed Experimental Protocols Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free methods for isolating cardiomyocytes from adult rodents.[3]

Materials:

Perfusion Buffer: Ca²⁺-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂,
 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose; pH 7.4.



- Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
- Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl₂.
- Anesthetized adult rat or mouse.

Procedure:

- Anesthetize the animal and perform a thoracotomy to expose the heart.
- Swiftly excise the heart and cannulate the aorta.
- Begin retrograde perfusion via the aorta with warm (37°C), oxygenated Perfusion Buffer for 5 minutes to clear the blood.
- Switch to perfusion with warm, oxygenated Digestion Buffer for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart, remove the atria, and gently mince the ventricular tissue in a fresh dish containing Digestion Buffer.
- Gently triturate the tissue with a wide-bore pipette to release individual myocytes.
- Filter the cell suspension through a 100 μm nylon mesh to remove undigested tissue.
- Stop the digestion by adding an excess of Stop Buffer.
- Allow the rod-shaped cardiomyocytes to settle by gravity for 15-20 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stop Buffer.
- Gradually reintroduce Ca²⁺ to the cells by sequential washing with buffers containing increasing concentrations of CaCl₂ (e.g., 0.25, 0.5, and 1.0 mM).
- Plate the isolated cardiomyocytes on laminin-coated coverslips for imaging.



Protocol 2: SBFI-AM Loading

Materials:

- SBFI-AM (1 mM stock in anhydrous DMSO).
- Pluronic F-127 (20% w/v in DMSO).
- Hanks' Balanced Salt Solution (HBSS) with 1.25 mM CaCl₂ and 10 mM HEPES.

Procedure:

- Prepare a fresh loading solution. For a final concentration of 10 μM SBFI-AM, mix:
 - 10 μL of 1 mM SBFI-AM stock.
 - 5 μL of 20% Pluronic F-127.
 - Dilute to a final volume of 1 mL with HBSS.
- · Vortex the solution thoroughly.
- Replace the culture medium of the plated cardiomyocytes with the SBFI-AM loading solution.
- Incubate the cells for 90-120 minutes at room temperature, protected from light.[6]
- After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.
- Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging.

Protocol 3: Fluorescence Imaging of Sodium Transients

Equipment:

- Inverted fluorescence microscope equipped with a xenon or mercury arc lamp.
- Filter wheel or monochromator for rapid switching between 340 nm and 380 nm excitation wavelengths.



- Emission filter centered around 510 nm.
- High-speed, cooled CCD or EMCCD camera.
- Field stimulation electrodes.

Procedure:

- Mount the coverslip with SBFI-loaded cardiomyocytes onto the microscope stage.
- Perfuse the cells with physiological saline solution (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C.
- Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
- To elicit sodium transients, apply electrical field stimulation at a desired frequency (e.g., 1 Hz).
- Record the changes in fluorescence intensity at both excitation wavelengths during stimulation.
- The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) is calculated for each time point.

Protocol 4: In Situ Calibration of the SBFI Signal

To convert the fluorescence ratio to an absolute [Na⁺]_i, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.[6]

Materials:

Calibration Buffers: A series of Ca²⁺- and Mg²⁺-free solutions with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 40 mM). The total concentration of Na⁺ + K⁺ should be kept constant at ~140 mM to maintain osmolarity.



- Ionophore Solution: Calibration buffer containing 10 μM gramicidin and 10 μM monensin.
 These ionophores will permeabilize the membrane to Na⁺ and K⁺.[6]
- Na+/K+ Pump Inhibitor: Ouabain (100 μM) should be included to prevent active Na+ extrusion.[6]

Procedure:

- At the end of an experiment, perfuse the cells with the ionophore solution containing 0 mM Na⁺.
- Record the fluorescence ratio (Rmin) once it has stabilized.
- Sequentially perfuse the cells with calibration buffers containing increasing concentrations of Na⁺ (e.g., 5, 10, 20, 40 mM), each containing the ionophores and ouabain. Record the stable fluorescence ratio at each concentration.
- Finally, perfuse with a high Na⁺ concentration (e.g., 140 mM) to obtain the maximum fluorescence ratio (R_{max}).
- The intracellular [Na+] can then be calculated using the Grynkiewicz equation:

$$[Na^+]_i = K_{\theta} * [(R - R_{min}) / (R_{max} - R)] * (F_{380min} / F_{380max})$$

Where R is the experimental ratio, K_a is the apparent dissociation constant of SBFI for Na⁺, and (F_{380min} / F_{380max}) is the ratio of fluorescence intensities at 380 nm in low and high Na⁺ conditions, respectively.

Quantitative Data Summary



Parameter	Healthy Cardiomyocytes	Heart Failure Model	Reference
Resting [Na+]i	6.6 ± 0.5 mM	9.7 ± 0.7 mM	[10][11]
Stimulated [Na+]i (0.5-3 Hz)	~8.0 mM	~11.3 mM	[10][11]
Typical SBFI Ratio Change	A 10% change in fluorescence can correspond to a ~22 mM change in [Na+]i.	This relationship is determined by the in situ calibration curve.	[12]

Troubleshooting



Problem	Possible Cause	Suggested Solution
Low SBFI fluorescence signal	Incomplete dye loading or de- esterification.	Increase incubation time or SBFI-AM concentration. Ensure Pluronic F-127 is used. Allow for a longer de- esterification period.
High background fluorescence	Incomplete washout of extracellular dye.	Wash cells thoroughly (3-4 times) with fresh buffer after loading.
Cells are contracting or rounding up during calibration	Presence of Ca ²⁺ in calibration buffers.	Ensure calibration buffers are completely free of Ca ²⁺ and Mg ²⁺ .[6]
Inconsistent fluorescence ratios	Photobleaching; cellular compartmentalization of the dye.	Reduce excitation light intensity or exposure time. Confirm cytoplasmic localization of the dye; a majority should be cytoplasmic.[6]
Difficulty achieving Na+ equilibration during calibration	Insufficient ionophore concentration or inhibition of Na ⁺ /K ⁺ pump.	Use both gramicidin and monensin. Ensure ouabain is included to inhibit the Na+/K+ pump.[6]

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- To cite this document: BenchChem. [Measuring Intracellular Sodium Transients in Cardiomyocytes using SBFI: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050584#measuring-sodium-transients-in-cardiomyocytes-with-sbfi]

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